

In-Depth Technical Guide: Preclinical Pharmacology of FF-10502

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Compound of Interest		
Compound Name:	FF-10502	
Cat. No.:	B1672653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10502 is a novel synthetic pyrimidine nucleoside analog with a chemical structure similar to that of gemcitabene. It is 1-(2-deoxy-2-fluoro-4-thio- β -D-arabinofuranosyl) cytosine and demonstrates a distinct and potent preclinical antitumor profile.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of **FF-10502**, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating its mechanism of action.

Mechanism of Action

FF-10502 exerts its anticancer effects through a dual mechanism that involves both the inhibition of DNA replication and the suppression of DNA damage repair.[3] A key differentiator from other nucleoside analogs like gemcitabine is its potent inhibition of DNA polymerase β (Pol β), a critical enzyme in the base excision repair (BER) pathway.[1][2][3] This inhibition of DNA repair makes cancer cells, particularly dormant cells that are often resistant to chemotherapy, more susceptible to DNA damage-inducing agents.[1][2]

Signaling Pathway: Inhibition of Base Excision Repair

The following diagram illustrates the role of DNA polymerase β in the base excision repair pathway and the point of inhibition by **FF-10502**.





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Caption: **FF-10502** inhibits DNA polymerase β , a key enzyme in the Base Excision Repair pathway.

In Vitro Pharmacology

FF-10502 has demonstrated significant cytotoxic activity against a panel of human pancreatic cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

Cell Line	IC50 (nM)[4]
BxPC-3	59.9
SUIT-2	39.6
Capan-1	68.2
MIA PaCa-2	331.4

Experimental Protocols: In Vitro Assays

Cell Viability Assay:

• Cell Lines: Human pancreatic cancer cell lines (BxPC-3, SUIT-2, Capan-1, MIA PaCa-2).



- Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. They
 were then treated with serial dilutions of FF-10502 (ranging from 0.1 nM to 10 μM) for 72
 hours.[4] Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT)
 or an ATP-based luminescence assay (e.g., CellTiter-Glo). IC50 values were calculated from
 the dose-response curves.

Dormant Cell Model:

- Cell Line: SUIT-2 human pancreatic cancer cells.
- Methodology: To induce a dormant state, SUIT-2 cells were cultured in serum-free medium for 72 hours.[3] These dormant cells were then treated with FF-10502 in combination with DNA damage-inducing agents (e.g., H2O2, cisplatin, or temozolomide).[3] Cell viability was evaluated after 72 hours using an ATP-based cell viability assay.[3] DNA damage was assessed by the alkaline comet assay.[3]

DNA Polymerase Inhibition Assay:

- Enzymes: Purified human DNA polymerase α and β .
- Methodology: The inhibitory activity of the triphosphate form of FF-10502 was measured using a DNA synthesis assay. Purified human polymerases were incubated for 30 minutes at 37°C with the triphosphate form of the test drug in the presence of [methyl-3H]dTTP.[3] The incorporation of radioactivity into newly synthesized DNA was measured by liquid scintillation counting to determine the extent of polymerase inhibition.[3]

In Vivo Pharmacology

FF-10502 has shown superior antitumor efficacy compared to gemcitabine in various preclinical models of pancreatic cancer, including those resistant to gemcitabine.

Quantitative Data: In Vivo Efficacy



Model Type	Cell Line/Tumor Type	Treatment Regimen	Outcome
Subcutaneous Xenograft	Capan-1 (Pancreatic)	120-480 mg/kg, i.v., once weekly for 4 weeks.[4]	Dose-dependent suppression of tumor growth.[4]
Orthotopic Xenograft	SUIT-2 (Pancreatic)	Not specified in abstract	Regression of implanted tumor and minimal metastasis, with no mortality observed, whereas 75% of gemcitabine-treated mice died by day 128.[1][2]
Patient-Derived Xenograft (PDX)	Gemcitabine- Resistant Pancreatic	Not specified in abstract	Complete tumor growth suppression, in contrast to only partial inhibition with gemcitabine.[1][2]

Experimental Protocols: In Vivo Studies

Subcutaneous Xenograft Model:

- Animal Model: Five-week-old female nude mice (e.g., BALB/c-nu/nu).[4]
- Tumor Implantation: Human pancreatic cancer cells (e.g., Capan-1) were harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. **FF-10502** was administered intravenously via the tail vein.[4]
- Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.



Orthotopic Pancreatic Cancer Model:

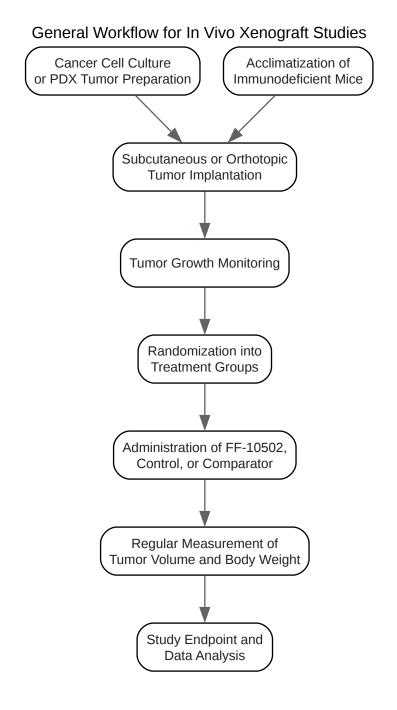
- Animal Model: Immunodeficient mice (e.g., nude or SCID).
- Tumor Implantation: A surgical procedure was performed to expose the pancreas. A
 suspension of human pancreatic cancer cells (e.g., SUIT-2) was then injected directly into
 the pancreas. The abdominal wall and skin were then sutured.
- Treatment and Monitoring: After a recovery period, treatment with **FF-10502** or vehicle control was initiated. Tumor growth and metastasis were monitored using in vivo imaging techniques (e.g., bioluminescence or ultrasound) and/or at the study endpoint by necropsy.

Patient-Derived Xenograft (PDX) Model:

- Tumor Source: Fresh tumor tissue was obtained from patients with pancreatic cancer, particularly those with gemcitabine-resistant disease.
- Implantation: Small fragments of the patient's tumor were surgically implanted subcutaneously or orthotopically into immunodeficient mice.
- Propagation and Treatment: Once the tumors were established, they were passaged to subsequent cohorts of mice for treatment studies. Mice bearing established PDX tumors were randomized to receive FF-10502, gemcitabine, or a vehicle control. Efficacy was assessed by measuring tumor volume over time.

Experimental Workflow: In Vivo Xenograft Study





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